molecular formula C10H12F3N3O2 B12870266 tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate

tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate

Cat. No.: B12870266
M. Wt: 263.22 g/mol
InChI Key: BXEDELWPCRJCPG-UHFFFAOYSA-N
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Description

tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl (4-(trifluoromethyl)pyrimidin-2-yl)carbamate can be compared with other pyrimidine derivatives, such as:

  • tert-Butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
  • tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
  • tert-Butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate

These compounds share similar structural features but differ in their specific substituents and positions on the pyrimidine ring, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C10H12F3N3O2

Molecular Weight

263.22 g/mol

IUPAC Name

tert-butyl N-[4-(trifluoromethyl)pyrimidin-2-yl]carbamate

InChI

InChI=1S/C10H12F3N3O2/c1-9(2,3)18-8(17)16-7-14-5-4-6(15-7)10(11,12)13/h4-5H,1-3H3,(H,14,15,16,17)

InChI Key

BXEDELWPCRJCPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=N1)C(F)(F)F

Origin of Product

United States

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